molecular formula C41H66O12 B1665267 alpha-Hederin CAS No. 27013-91-8

alpha-Hederin

Cat. No. B1665267
CAS RN: 27013-91-8
M. Wt: 751 g/mol
InChI Key: KEOITPILCOILGM-LLJOFIFVSA-N
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Description

Alpha-Hederin (α-Hederin) is a water-soluble pentacyclic triterpenoid saponin. It is found in the seeds of Nigella sativa and leaves of Hedera helix . It exhibits promising antitumor potential against a variety of human cancer cell lines .


Synthesis Analysis

Alpha-Hederin has been studied for its effects on the glucose metabolism of lung cancer cells . It has been identified as a potential anticancer agent . The synthesis of alpha-Hederin is described as part of a study of the structure−activity relationships between triterpenoid saponins and hemolytic activity .


Molecular Structure Analysis

Alpha-Hederin has a molecular formula of C41H66O12 . Its molecular weight is 751.0 g/mol . It is a pentacyclic triterpenoid, a triterpenoid saponin, a disaccharide derivative, and a hydroxy monocarboxylic acid .


Chemical Reactions Analysis

Alpha-Hederin has shown strong inhibitory activity on the growth of breast cancer cells and induced apoptosis in these cells . It has also been shown to enhance the cytotoxicity of an established chemotherapeutic agent, 5-fluorouracil, in an animal model of colon carcinoma .


Physical And Chemical Properties Analysis

Alpha-Hederin is a water-soluble pentacyclic triterpenoid saponin . It has shown hemolytic and apoptotic properties .

Scientific Research Applications

1. Antitumor Activities and Nitric Oxide Synthesis

α-Hederin, a triterpene saponin, exhibits antitumor activities. Research shows that it enhances nitric oxide (NO) release and upregulates inducible nitric oxide synthase (iNOS) expression in mouse macrophages. The mechanism is mediated by NF-kappa B transactivation, indicating a pathway through which α-hederin exerts its biological effects (Jeong & Choi, 2002).

2. Cytotoxic Effects on Cancer and Non-Cancer Cells

α-Hederin displays cytotoxic effects on mouse B16 melanoma cells and non-cancer mouse 3T3 fibroblasts. In a serum-free medium, it inhibits cell proliferation at low concentrations and induces cytoplasmic vacuolization and membrane alterations leading to cell death. The presence of serum reduces its cytotoxicity (Danloy et al., 1994).

3. Antifungal Activity Against Candida Albicans

The antifungal activity of α-hederin against Candida albicans has been confirmed. It induces modifications in cellular contents and alterations of cell envelope, leading to yeast degradation and death (Moulin-Traffort et al., 1998).

4. Induction of Metallothionein for Hepatoprotection

α-Hederin has been shown to induce metallothionein (MT) in liver, which is associated with decreased hepatotoxicity of cadmium. This suggests its potential as a hepatoprotective agent, with the induction of MT playing a critical role in this protective mechanism (Liu et al., 1993).

5. Impact on Beta 2-Adrenergic Receptors

α-Hederin affects the binding behavior and dynamics of beta 2-adrenergic receptors. It inhibits receptor internalization and alters receptor-ligand dynamics, indicating its influence on receptor signaling and regulation (Sieben et al., 2009).

6. Regulation of Cytokines in Hepatic Metallothionein ExpressionThe study suggests that α-hederin upregulates MT expression in liver through cytokines like TNF-alpha and IL-

  • It was observed that MT induction by α-hederin in macrophage cell lines resulted in increased levels of these cytokines, indicating a cytokine-mediated mechanism for MT upregulation (Kim, Choi, & Jeong, 2005).

7. Apoptotic and Antioxidant Mechanisms

α-Hederin induces apoptosis in murine leukemia cells through mechanisms involving the depletion of intracellular thiols, disruption of mitochondrial membrane potential, and generation of reactive oxygen species. This oxidative stress is pivotal in α-hederin-induced cell death (Huat & Swamy, 2003).

8. Hepatoprotection via Cytochrome P450 Suppression

α-Hederin exhibits hepatoprotective effects against chemical-induced liver injury. It achieves this by suppressing liver cytochrome P450 levels and activities, thereby reducing the hepatotoxicity of certain chemicals (Liu, Liu, Bullock, & Klaassen, 1995).

9. Influence on Cellular Metabolism and Growth Inhibition

α-Hederin inhibits the growth of lung cancer cells by affecting cellular metabolism, particularly by reducing glycolysis. It acts through the activation of the SIRT6 protein, thus presenting a potential approach for cancer treatment (Fang et al., 2020).

10. Potential as a DNA Sequencing Tool

The nanopore formed by α-hederin in lipid membranes shows potential for single nucleotide discrimination, making it a potential tool for DNA sequencing. This nonproteinaceous nanopore can be controlled for broader applications (Jeong et al., 2019).

Safety And Hazards

When handling alpha-Hederin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOITPILCOILGM-LLJOFIFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909168
Record name alpha-Hederin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hederin

CAS RN

27013-91-8
Record name α-Hederin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Hederin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hederin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4α)-3β-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid
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Record name .ALPHA.-HEDERIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
S Rooney, MF Ryan - Anticancer research, 2005 - ar.iiarjournals.org
… -perforating saponins such as alpha-hederin could increase the … the separate effects of alpha-hederin and thymoquinone as … and also assesses the value of alpha-hederin as a pro-drug, …
Number of citations: 224 ar.iiarjournals.org
A Gepdiremen, V Mshvildadze, H Süleyman, R Elias - Phytomedicine, 2005 - Elsevier
… Alpha-hederin was obtained by alkaline hydrolysis of hederasaponin C. Hederacolchisides E and F were isolated from the methanolic extract of leaves of H. colchica K. …
Number of citations: 177 www.sciencedirect.com
Y Zhan, K Wang, Q Li, Y Zou, B Chen, Q Gong… - International journal of …, 2018 - mdpi.com
… We recently identified a new autophagy inhibitor (alpha-hederin) and hypothesized that it may promote the killing effect of Tax on NSCLC cells. We found that alpha-hederin (α-Hed) …
Number of citations: 39 www.mdpi.com
S Rooney, MF Ryan - Anticancer research, 2005 - ar.iiarjournals.org
… of action of alpha-hederin and thymoquinone, in … alpha-hederin or cisplatin. The lack of BSO-enhanced apoptosis taken with the low quantities of apoptosis induced by alpha-hederin …
Number of citations: 116 ar.iiarjournals.org
KB Jeong, K Luo, H Lee, MC Lim, J Yu, SJ Choi… - ACS …, 2019 - ACS Publications
… of a saponin derivative, alpha-hederin, we report a … We propose the pore-forming mechanism of alpha-hederin in … The small diameter and effective thickness of alpha-hederin …
Number of citations: 12 pubs.acs.org
JZ Shi, GT Liu - Zhongguo yao li xue bao= Acta Pharmacologica …, 1996 - europepmc.org
Aim To study the relation between the effect of alpha-hederin (Hed) and sapindoside B (Sap B) on cytochrome P-450 and their hepatoprotection. Methods Mice were given sc Hed, Sap …
Number of citations: 42 europepmc.org
MT Islam - J. Complement. Med. Altern. Healthc, 2017 - researchgate.net
Herbal medicines are a great deal of attention to investigate emphasizing on health benefits. Alpha-hederin (α-HN) is a plant-derived saponin having a number of important biological …
Number of citations: 4 www.researchgate.net
H Wang, B Wu, H Wang - Electronic Journal of Biotechnology, 2019 - Elsevier
Background Oral cancer is one of the common malignant tumors of the head and neck. However, current treatments have numerous side effects, and drugs from natural sources may …
Number of citations: 11 www.sciencedirect.com
A Adamska, J Stefanowicz-Hajduk, JR Ochocka - Molecules, 2019 - mdpi.com
Alpha-hederin (α-HN), a pentacyclic triterpene saponin, has recently been identified as one of the active compounds of Nigella sativa, as a potential anticancer agent. However, no …
Number of citations: 29 www.mdpi.com
M Fallahi, R Keyhanmanesh… - Avicenna journal of …, 2016 - ncbi.nlm.nih.gov
… In the present study, the preventive effect of single dose of alpha-hederin, its active constituent, has been evaluated on lung inflammation and some inflammatory mediators in lungs of …
Number of citations: 33 www.ncbi.nlm.nih.gov

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